2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride
CAS No.:
Cat. No.: VC18818516
Molecular Formula: C7H5Br2ClO3S
Molecular Weight: 364.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5Br2ClO3S |
|---|---|
| Molecular Weight | 364.44 g/mol |
| IUPAC Name | 2,4-dibromo-5-methoxybenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H5Br2ClO3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3 |
| Standard InChI Key | QDFBFVIIHWEADT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1Br)Br)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The IUPAC name for this compound, 2,4-dibromo-5-methoxybenzenesulfonyl chloride, reflects its substitution pattern on the benzene ring . The molecular formula C₇H₅Br₂ClO₃S confirms the presence of two bromine atoms, one chlorine atom, and a sulfonyl group. Key identifiers include the CAS Registry Number 212579-59-4 and the PubChem CID 21983803 .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅Br₂ClO₃S | |
| Molecular Weight | 364.44 g/mol | |
| SMILES Notation | COC1=CC(=C(C=C1Br)Br)S(=O)(=O)Cl | |
| InChIKey | QDFBFVIIHWEADT-UHFFFAOYSA-N |
Spectroscopic and Crystallographic Data
The compound’s planar benzene ring adopts a conformation where steric hindrance between the sulfonyl chloride and methoxy groups is minimized. X-ray crystallography of analogous sulfonyl chlorides reveals bond lengths of 1.76–1.82 Å for S=O bonds and 1.42 Å for the C-S bond . Nuclear magnetic resonance (NMR) spectra would show distinct signals for the methoxy proton (δ 3.8–4.0 ppm) and aromatic protons deshielded by bromine substituents (δ 7.2–8.1 ppm).
Synthesis and Manufacturing
Stepwise Synthetic Pathways
Industrial production typically begins with the sulfonation of 5-methoxy-1,3-dibromobenzene using chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C, anhydrous dichloromethane). This exothermic reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group directs bromine atoms to the ortho and para positions relative to the methoxy group.
Key Reaction Steps:
-
Sulfonation:
Yield optimization requires stoichiometric excess of chlorosulfonic acid and precise temperature control. -
Purification:
Crude product is isolated via vacuum distillation and recrystallized from hexane/ethyl acetate mixtures to achieve >95% purity.
Catalytic and Process Optimization
Recent advances employ Lewis acids like aluminum chloride (AlCl₃) to accelerate sulfonation rates. Pilot-scale studies demonstrate that 0.5 mol% AlCl₃ reduces reaction time from 12 hours to 4 hours while maintaining yields of 82–85%.
Reactivity and Mechanistic Insights
Nucleophilic Displacement Reactions
The chlorine atom in the sulfonyl chloride moiety is highly susceptible to nucleophilic displacement. Common reactions include:
-
Aminolysis: Reaction with amines to form sulfonamides.
-
Hydrolysis: Conversion to sulfonic acids in aqueous basic conditions .
Applications in Organic Synthesis
Pharmaceutical Intermediate
This compound serves as a precursor to tyrosine kinase inhibitors, where the sulfonamide derivatives exhibit potent biological activity. For example, coupling with pyrrolidine derivatives yields candidates for anticancer drug development.
Material Science
Polymer functionalization using 2,4-dibromo-5-methoxybenzenesulfonyl chloride enhances thermal stability in polyether ether ketone (PEEK) composites, with degradation temperatures exceeding 400°C.
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